N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride
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Overview
Description
N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C12H19BrCl2N2 and a molecular weight of 342.10266 . It is commonly used in various fields of research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through crystallization or precipitation methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as column chromatography and recrystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.
Substitution: Substituted products with azide or cyanide groups replacing the bromine atom.
Scientific Research Applications
N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride
- N-(2-Fluorobenzyl)piperidine-4-amine dihydrochloride
- N-(2-Methylbenzyl)piperidine-4-amine dihydrochloride
Uniqueness
N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPBSQCFLNUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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